molecular formula C16H14N4O2S B2646401 (E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285513-69-0

(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2646401
CAS No.: 1285513-69-0
M. Wt: 326.37
InChI Key: NPBDANNRNRJDFS-LICLKQGHSA-N
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Description

(E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a combination of aromatic rings, a pyrazole core, and functional groups that contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Core: The initial step often involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone or β-keto ester to form the pyrazole ring.

    Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Schiff Base Formation: The final step involves the condensation of the pyrazole derivative with 2-hydroxyacetophenone to form the Schiff base, resulting in the target compound.

Industrial Production Methods

While the laboratory synthesis of (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is well-documented, industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable building block in organic synthesis.

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of the pyrazole and thiophene rings, along with the Schiff base, contributes to its biological activity, making it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its efficacy as a therapeutic agent

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The Schiff base can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the aromatic rings can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(phenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings

This detailed overview provides a comprehensive understanding of (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-10(11-5-2-3-6-14(11)21)17-20-16(22)13-9-12(18-19-13)15-7-4-8-23-15/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBDANNRNRJDFS-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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